Toceranib-d8 - 1795134-78-9

Toceranib-d8

Catalog Number: EVT-1463885
CAS Number: 1795134-78-9
Molecular Formula: C22H25FN4O2
Molecular Weight: 404.515
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Toceranib Phosphate (Toceranib) is a receptor tyrosine kinase inhibitor (TKI) used in veterinary oncology. [, , , , , , ] It is an analogue of Sunitinib, a TKI used in human medicine. [] Toceranib is marketed under the brand name Palladia®. [, ]

Mechanism of Action

Toceranib Phosphate acts by selectively inhibiting specific receptor tyrosine kinases. [, ] The primary targets include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Particularly VEGFR-2, which plays a crucial role in angiogenesis (formation of new blood vessels). [, , , ]
  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell signaling pathways related to cell growth and division. [, , ]
  • c-KIT: A receptor tyrosine kinase involved in various cellular processes, including cell growth, survival, and differentiation. [, , , , , ]

By inhibiting these kinases, Toceranib disrupts crucial signaling pathways involved in tumor growth, proliferation, and angiogenesis. [, , , , , ]

Applications
  • Mast Cell Tumors (MCTs): Toceranib is licensed for treating MCTs in dogs. [, , ]
  • Solid Tumors: Studies have explored its efficacy against various solid tumors, including:
    • Neuroendocrine Tumors: Potentially effective. [, ]
    • Gastrointestinal Stromal Tumors (GISTs): Potentially effective. [, ]
    • Anal Sac Adenocarcinomas (ASACA): Potentially effective. [, , ]
    • Osteosarcoma (OSA): Evidence suggests limited efficacy. [, , , ]
    • Inflammatory Mammary Cancer (IMC): Potentially beneficial in combination therapies. [, ]
    • Nasal Carcinoma: Demonstrated primary activity. []
    • Thyroid Carcinoma: Provides clinical benefit. []
    • Pancreatic Adenocarcinoma: A case study reported long-term survival in a cat. []
    • Prostate Cancer: Showed efficacy in vitro in one cell line. []
    • Bladder Tumors: May be useful, but renal function monitoring is recommended. []
Future Directions
  • Exploration of combination therapies: Combining Toceranib with other treatment modalities, such as conventional chemotherapy, radiation therapy, or immunotherapy, might enhance its efficacy and overcome resistance mechanisms. [, , ]
  • Development of more effective and targeted drug delivery systems: Utilizing nanotechnology and other innovative approaches to deliver Toceranib directly to tumor cells could improve its therapeutic index and minimize side effects. []
  • Identification of predictive biomarkers: Identifying biomarkers that predict response to Toceranib therapy would enable personalized treatment approaches and improve clinical outcomes. [, ]

Properties

CAS Number

1795134-78-9

Product Name

Toceranib-d8

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide

Molecular Formula

C22H25FN4O2

Molecular Weight

404.515

InChI

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2

InChI Key

SRSGVKWWVXWSJT-XOHOATKISA-N

SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Synonyms

5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1-pyrrolidinyl-d8)ethyl]-1H-pyrrole-3-carboxamide; 5-(5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-(Pyrrolidin-1-yl-d

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.